molecular formula C16H24N2O2 B2354490 1-({[(4-Ethoxyphenyl)methyl](methyl)amino}methyl)-4,4-dimethylazetidin-2-one CAS No. 1394786-99-2

1-({[(4-Ethoxyphenyl)methyl](methyl)amino}methyl)-4,4-dimethylazetidin-2-one

Cat. No. B2354490
CAS RN: 1394786-99-2
M. Wt: 276.38
InChI Key: VURGGHHOTLOLJO-UHFFFAOYSA-N
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Description

EMD 281014 is a novel chemical compound that has shown promising results in scientific research. It belongs to the class of azetidinones, which are known for their diverse biological activities. EMD 281014 has been extensively studied for its potential therapeutic effects, including its ability to modulate the activity of certain enzymes and receptors in the body.

Mechanism of Action

The mechanism of action of EMD 281014 is not fully understood, but it is believed to modulate the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. In addition, EMD 281014 has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and ion channel regulation.
Biochemical and physiological effects:
EMD 281014 has been shown to have several biochemical and physiological effects in various disease models. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of arthritis. In addition, EMD 281014 has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using EMD 281014 in lab experiments include its high purity and yield, as well as its diverse biological activities. However, the limitations of using EMD 281014 include its complex synthesis method and its potential toxicity in high doses.

Future Directions

There are several future directions for the study of EMD 281014. One direction is to further elucidate its mechanism of action and identify its molecular targets in the body. Another direction is to study its potential use in combination with other drugs for the treatment of various diseases. Finally, the development of more efficient and cost-effective synthesis methods for EMD 281014 could lead to its wider use in scientific research.

Synthesis Methods

The synthesis of EMD 281014 is a complex process that involves several steps. The starting material for the synthesis is 4-ethoxybenzaldehyde, which is converted into the corresponding amine using reductive amination. The resulting amine is then coupled with 4,4-dimethyl-2-oxoazetidine to form EMD 281014. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

EMD 281014 has been extensively studied for its potential therapeutic effects in various disease models. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. In addition, EMD 281014 has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[[(4-ethoxyphenyl)methyl-methylamino]methyl]-4,4-dimethylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-5-20-14-8-6-13(7-9-14)11-17(4)12-18-15(19)10-16(18,2)3/h6-9H,5,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURGGHHOTLOLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN(C)CN2C(=O)CC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({[(4-Ethoxyphenyl)methyl](methyl)amino}methyl)-4,4-dimethylazetidin-2-one

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